

Application Note: Quantification of Cacao Flavanols by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Cacap*

Cat. No.: *B1210245*

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Introduction

Cacao flavanols, including monomers like (-)-epicatechin and (+)-catechin, and their oligomers, procyanidins, are bioactive compounds of significant interest due to their potential health benefits, particularly in cardiovascular health.[1][2][3] Accurate and reliable quantification of these compounds in cacao-based products is crucial for researchers, scientists, and drug development professionals. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation and quantification of flavanols in complex matrices such as chocolate, cocoa powder, and dietary supplements.[4][5] This document provides a detailed protocol for the quantification of cacao flavanols using HPLC with fluorescence detection, based on established and validated methodologies.

Principle

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to separate flavanols and procyanidins based on their degree of polymerization (DP).[1][6] For chocolate and cocoa powder samples, a defatting step is first performed to remove lipid components.[6] [7] The flavanols and procyanidins (DP 1-7) are then extracted using an acidified aqueous acetone solution.[6] The extract is subsequently cleaned up using solid-phase extraction (SPE) if necessary, filtered, and injected into the HPLC system for analysis.[6] Fluorescence detection provides high sensitivity and selectivity for the detection of these compounds.

Experimental Protocols

1. Sample Preparation

- Defatting (for Chocolate, Cocoa Liquors, and Cocoa Powders):
 - Weigh approximately 8 g of the homogenized sample into a suitable container.
 - Add 45 mL of hexane and extract the lipids by vigorous mixing or sonication.
 - Centrifuge the mixture and discard the hexane supernatant.
 - Repeat the extraction two more times with fresh hexane.
 - After the final extraction, allow the defatted sample to air-dry in a fume hood to remove any residual hexane.[8]
- Extraction of Flavanols and Procyanidins:
 - Weigh approximately 1 g of the defatted material (or $0.050 \text{ g} \pm 0.005 \text{ g}$ of cocoa extract) into a 50 mL volumetric flask.[9]
 - Add an extraction solution of acetone, water, and acetic acid (AWAA) in a 70:29.5:0.5 (v/v/v) ratio.[7][8]
 - Sonicate the mixture at 37 °C for 15 minutes to ensure complete extraction.[7]
 - Dilute to the mark with the AWAA solution.[9]
 - Filter the sample solution through a 0.45 μm PTFE syringe filter into an autosampler vial.[9]

2. HPLC Instrumentation and Conditions

- HPLC System: An Agilent 1200 or 1260 Infinity series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and fluorescence detector (FLD).[10]

- Column: Develosil 100 Diol-5 (250 x 4.6 mm, 5 µm) with a cyano guard column (4.0 x 3.2 mm).[10]
- Mobile Phase A: Acetonitrile:Acetic Acid (98:2, v/v)[10]
- Mobile Phase B: Methanol:Water:Acetic Acid (95:3:2, v/v)[10]
- Flow Rate: 1.0 mL/min[10]
- Injection Volume: 5 µL[10]
- Column Temperature: 35 °C[10]
- Autosampler Temperature: 5 °C[10]
- Fluorescence Detector Wavelengths: Excitation: 276 nm, Emission: 316 nm.
- Gradient Program:

Time (min)	% Mobile Phase B
0	7.0
3	7.0
60	37.6
63	100
70	100

| 76 | 7.0 |

3. Calibration

Prepare a series of calibration standards using a certified reference material such as NIST RM 8403 Cocoa Extract.[6][9] Dissolve the reference material in the AWAA solvent to create a stock solution, and then perform serial dilutions to create a calibration curve with at least five concentration levels.

4. Data Analysis

Identify and integrate the peaks corresponding to the flavanol monomers and procyanidin oligomers based on their retention times compared to the reference standard. Construct a calibration curve by plotting the peak area against the concentration for each analyte. Use the regression equation from the calibration curve to determine the concentration of each flavanol in the samples. The total flavanol content is calculated as the sum of the individual flavanol and procyanidin concentrations.

Data Presentation

Table 1: HPLC Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Flow Rate (mL/min)
0	93.0	7.0	1.0
3	93.0	7.0	1.0
60	62.4	37.6	1.0
63	0	100	1.0
70	0	100	1.0

| 76 | 93.0 | 7.0 | 1.0 |

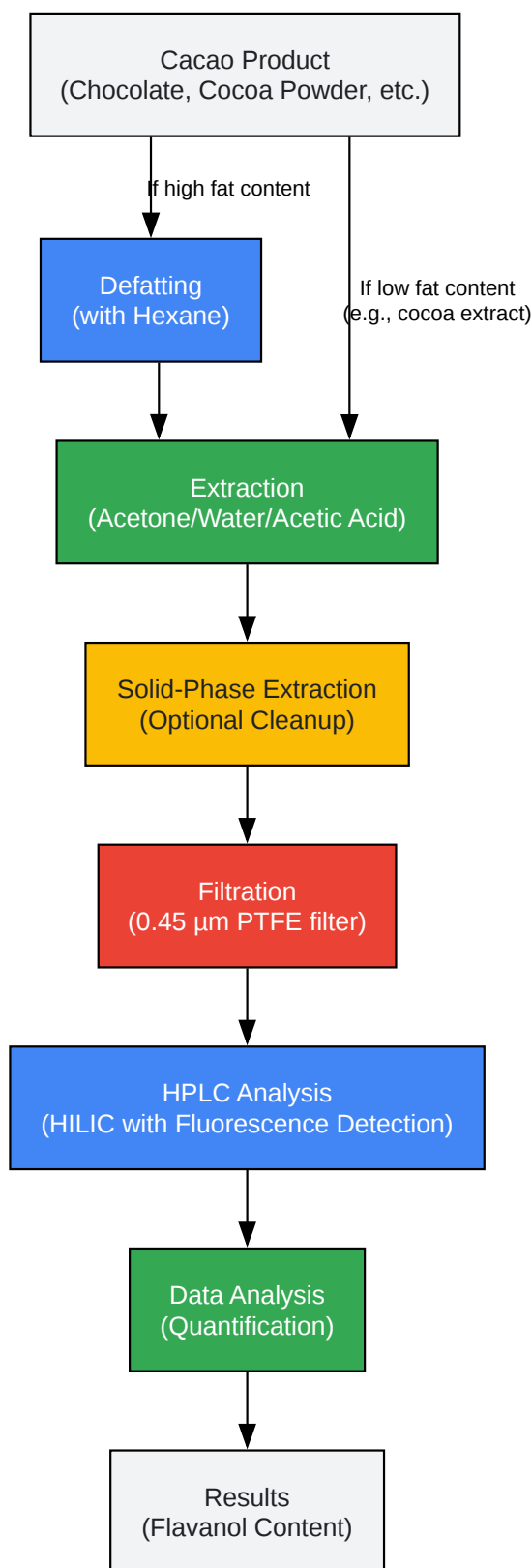
Table 2: Quantitative Data of Flavanols in Various Cocoa Products (mg/g)

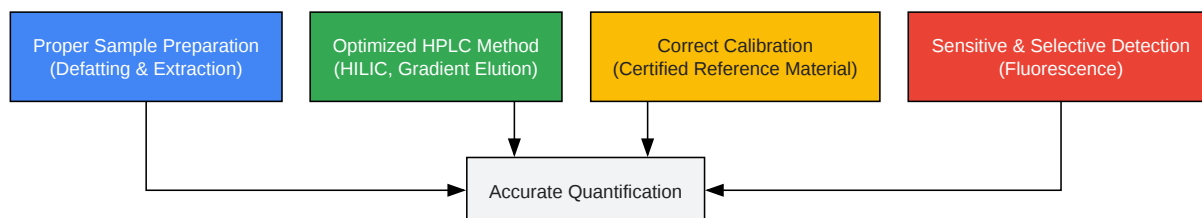
Product	Monomers (DP1)	Dimers (DP2)	Trimers (DP3)	Tetramers (DP4)	Total Flavonols (DP1-7)	Reference
Dark Chocolate	0.2 - 0.5	0.3 - 0.6	0.2 - 0.4	0.1 - 0.3	3 - 10	[7]
Milk Chocolate	0.05 - 0.1	0.08 - 0.2	0.05 - 0.1	< 0.1	0.5 - 2	[2]
Cocoa Powder	1 - 5	2 - 8	1.5 - 6	1 - 4	10 - 50	[3]

| Cocoa Extract | 20 - 60 | 30 - 90 | 25 - 70 | 15 - 50 | 150 - 500 | [\[3\]](#) |

Note: The values presented are approximate ranges and can vary significantly based on the specific product, processing, and origin of the cocoa beans.[\[11\]](#)[\[12\]](#)

Visualizations





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